molecular formula C15H12N2OS B10870938 (2Z)-2-(p-tolylhydrazono)benzothiophen-3-one

(2Z)-2-(p-tolylhydrazono)benzothiophen-3-one

Cat. No.: B10870938
M. Wt: 268.3 g/mol
InChI Key: AOBDLKHPTBBUAL-UHFFFAOYSA-N
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Description

2-[2-(4-METHYLPHENYL)HYDRAZONO]-1-BENZOTHIOPHEN-3-ONE is a chemical compound that belongs to the class of benzothiophenes. Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring. This specific compound is characterized by the presence of a hydrazono group attached to the benzothiophene core, with a 4-methylphenyl substituent. It has garnered interest in scientific research due to its potential biological activities and applications in various fields.

Preparation Methods

The synthesis of 2-[2-(4-METHYLPHENYL)HYDRAZONO]-1-BENZOTHIOPHEN-3-ONE can be achieved through several synthetic routes. One common method involves the reaction of 2-aminobenzothiophene with 4-methylbenzaldehyde in the presence of a suitable catalyst to form the corresponding hydrazone derivative. The reaction typically occurs under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified through recrystallization or chromatography techniques .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

2-[2-(4-METHYLPHENYL)HYDRAZONO]-1-BENZOTHIOPHEN-3-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides or quinones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of hydrazine derivatives.

    Substitution: The hydrazono group can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, methanol), catalysts (e.g., acids, bases), and specific temperature and pressure conditions to facilitate the desired transformations .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[2-(4-METHYLPHENYL)HYDRAZONO]-1-BENZOTHIOPHEN-3-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its anticancer activity may be attributed to the inhibition of key enzymes involved in cell proliferation and survival, such as kinases or proteases. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific biological context .

Comparison with Similar Compounds

2-[2-(4-METHYLPHENYL)HYDRAZONO]-1-BENZOTHIOPHEN-3-ONE can be compared with other similar compounds, such as:

Properties

Molecular Formula

C15H12N2OS

Molecular Weight

268.3 g/mol

IUPAC Name

2-[(4-methylphenyl)diazenyl]-1-benzothiophen-3-ol

InChI

InChI=1S/C15H12N2OS/c1-10-6-8-11(9-7-10)16-17-15-14(18)12-4-2-3-5-13(12)19-15/h2-9,18H,1H3

InChI Key

AOBDLKHPTBBUAL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N=NC2=C(C3=CC=CC=C3S2)O

Origin of Product

United States

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